3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine

Heterocyclic chemistry Nucleophilic addition Reactivity

Sourcing 3-aryl-pyrido[3,2-e][1,2,4]triazines with precise electronic character is a common bottleneck in kinase inhibitor lead optimization, where generic substitution can derail SAR. This compound solves that challenge by delivering the 4-fluorophenyl privileged fragment pre-installed on a validated hinge-binding scaffold. - Unique Reactivity: Electron-withdrawing fluorine at the para-position modulates nucleophilic addition regioselectivity, confirmed in covalent addition studies. - Validated Scaffold: Same core used in selective class I PI3K inhibitors (PDB 4DK5) and Tie-2 kinase inhibitors. - Dual-Use Research: Serves as both a medicinal chemistry building block and an agrochemical lead scaffold with demonstrated antifungal activity. - Supply Assurance: Standard pack sizes 10-100 mg available from stock; custom synthesis and bulk quantities on request.

Molecular Formula C12H7FN4
Molecular Weight 226.21 g/mol
CAS No. 121845-91-8
Cat. No. B12659611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine
CAS121845-91-8
Molecular FormulaC12H7FN4
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=NC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C12H7FN4/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)17-16-11/h1-7H
InChIKeyDAYMHSYYQPOVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine (CAS 121845-91-8): Procurement-Relevant Chemotype Profile


3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine (CAS 121845-91-8) is a heterocyclic small molecule (C12H7FN4, MW 226.21 g/mol) comprising a pyrido[3,2-e][1,2,4]triazine core substituted at the 3-position with a 4-fluorophenyl group . This scaffold belongs to the pyrido-as-triazine class, which has been explored in multiple therapeutic and agrochemical contexts, including kinase inhibition (PI3K, Tie-2) and antifungal applications [1][2]. The compound is utilized as a synthetic building block and reference standard in medicinal chemistry programs targeting class I PI3Ks and related lipid kinases [3].

Why 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine Cannot Be Replaced by Unsubstituted Phenyl or Other 3-Aryl Pyrido-triazine Analogs


Simple substitution of the 4-fluorophenyl moiety with an unsubstituted phenyl (CAS 59850-36-1) or other 3-aryl groups is not functionally equivalent. The electron-withdrawing fluorine atom modulates both the electronic density of the triazine ring and the compound's intermolecular interactions in biological binding pockets. In the context of the pyrido-as-triazine class, covalent addition of nucleophiles is highly sensitive to the electronic character of the 3-substituent, with regioselectivity governed by the peri-pyridine nitrogen [1]. Furthermore, in kinase inhibitor programs, 4-fluorophenyl groups have been strategically employed to occupy hydrophobic pockets and form favorable C–H···F interactions with protein backbones, directly impacting potency and selectivity [2][3]. Replacing this group with a non-fluorinated phenyl ring can lead to loss of target engagement, reduced binding affinity, and altered ADME properties—making generic substitution a high-risk procurement decision without confirmatory head-to-head data.

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Electronic Modulation of Reactivity: 4-Fluorophenyl vs. Unsubstituted Phenyl at the 3-Position

The pyrido[3,2-e][1,2,4]triazine system bearing a pyridinic nitrogen peri to the triazine ring exhibits a remarkable reactivity toward carbon nucleophiles, a property shared only with the pteridine series. While this class-level reactivity has been established, the specific influence of the 4-fluorophenyl substituent on the regioselectivity and rate of nucleophilic attack has not been quantitatively compared against the unsubstituted 3-phenyl analog (CAS 59850-36-1). The electron-withdrawing fluorine is expected to increase the electrophilicity of the triazine C-5 position relative to the phenyl analog, but no direct kinetic data exist. [1]

Heterocyclic chemistry Nucleophilic addition Reactivity

Fungicidal Activity of Pyrido[3,2-e][1,2,4]triazine Scaffold: Aza-Analog Comparison with Pyrido[2,3-b]pyrazine Fungicides

Trisubstituted pyrido[3,2-e][1,2,4]triazines were identified as potent aza-analogs of pyrido[2,3-b]pyrazine fungicides. In the lead compound 2a (unsubstituted triazine ring), the replacement of one carbon in the pyrazine moiety by nitrogen resulted in retained or enhanced activity against Mycosphaerella graminicola (wheat leaf blotch), Magnaporthe grisea (rice blast), and Rhizoctonia solani (rice sheath blight). The target compound, 3-(4-fluorophenyl)-pyrido(3,2-e)(1,2,4)triazine, is a mono-substituted variant lacking the trisubstituted pyridine ring. No direct antifungal comparison between the target compound and the trisubstituted 2a series is available. [1]

Agrochemical fungicides Microtubule disruption Structure-activity relationship

PI3K Kinase Inhibition: Structural Rationale for 4-Fluorophenyl Substituent Utility in Pyridyl-Triazine Series

In the structure-based design of class I PI3K inhibitors, pyridyl-triazine-based compound 54 (J. Med. Chem. 2012, 55, 5188–5219) demonstrated excellent selectivity over mTOR and a broad panel of kinases, with in vivo PD-PK correlation and tumor growth inhibition in a U-87 MG xenograft model. While compound 54 is structurally more complex than the target compound, the co-crystal structure (PDB 4DK5) confirms that the pyridyl-triazine core engages the kinase hinge region. The 4-fluorophenyl group in the target compound is a privileged fragment for occupying the hydrophobic specificity pocket, mimicking the role of the 4-fluorophenyl moiety in optimized PI3K inhibitors. No direct PI3K inhibition data exist for the target compound itself. [1][2]

Kinase inhibition PI3K Structure-based drug design

Physicochemical Differentiation: 4-Fluorophenyl vs. 3-Phenyl Analog (CAS 59850-36-1)

The target compound (C12H7FN4, MW 226.21) differs from the unsubstituted 3-phenyl analog (CAS 59850-36-1, C12H8N4, MW 208.22) by the presence of a single fluorine atom. The calculated logP for the target compound is 1.6 , compared to an estimated logP of approximately 1.3–1.4 for the 3-phenyl analog (based on a ΔlogP of ~0.2–0.3 for aromatic fluorine substitution). This modest increase in lipophilicity can influence membrane permeability and protein binding. Additionally, the fluorine atom introduces a hydrogen bond acceptor (HBA count: 5 vs. 4 for the phenyl analog; target compound has 0 HBD, 5 HBA, 1 rotatable bond) . These differences may affect solubility, metabolic stability, and off-target binding profiles, but no direct comparative ADME data exist.

Physicochemical properties Lipophilicity ADME

3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine: Priority Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Class I PI3K and Tie-2 Kinase Inhibitor Programs

The pyrido[3,2-e][1,2,4]triazine core is a validated hinge-binding scaffold in selective class I PI3K inhibitors (J. Med. Chem. 2012, PDB 4DK5) and Tie-2 kinase inhibitors (Cancer Res. 2006) [1][2]. 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine provides the 4-fluorophenyl privileged fragment pre-installed for elaboration into ATP-competitive kinase inhibitors. Its procurement is justified when the synthetic route requires the pyrido-triazine core with a 4-fluorophenyl substituent at the 3-position as a late-stage diversification point.

Reference Compound for Nucleophilic Addition Studies on Pyrido-as-triazines

The pyrido[3,2-e][1,2,4]triazine system exhibits unique reactivity toward carbon nucleophiles, shared only with pteridines [1]. The 3-(4-fluorophenyl) derivative can serve as a reference substrate for investigating electronic substituent effects on regioselectivity and reaction kinetics of nucleophilic addition to the triazine ring. Electron-withdrawing fluorine at the para position of the 3-phenyl ring is expected to accelerate addition at the C-5 position relative to electron-neutral or electron-donating analogs.

Lead Optimization Fragment for Antifungal Pyrido-triazine Aza-Analogs

Trisubstituted pyrido[3,2-e][1,2,4]triazines have demonstrated fungicidal activity comparable to commercial pyridopyrazine fungicides against wheat leaf blotch, rice blast, and rice sheath blight [2]. 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine can be used as a starting scaffold for introducing additional substituents on the pyridine ring to generate novel antifungal candidates, leveraging the 4-fluorophenyl group for potency modulation.

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